5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Catalog No.
S524325
CAS No.
83002-04-4
M.F
C24H40O3
M. Wt
376.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypr...

CAS Number

83002-04-4

Product Name

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

IUPAC Name

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1

InChI Key

YNZFFALZMRAPHQ-SYYKKAFVSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2-hydroxy-4-(1,1-dimethylheptyl)phenyl)-4-(3-hydroxypropyl)cyclohexanol, CP 55940, CP 56667, CP-55,940, CP-56,667, CP55,940, CP55940

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O

Description

The exact mass of the compound 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol is 376.29775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: CP-55,940 is a synthetic compound, not found naturally. It belongs to a class of chemicals designed to mimic the effects of cannabinoids, the natural compounds found in cannabis plants [].
  • Significance: CP-55,940 is a selective cannabinoid receptor 2 (CB2) agonist, meaning it activates the CB2 receptor more potently than the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabis []. Researchers have studied CP-55,940 to understand the role of the CB2 receptor in various physiological processes [, ].

Molecular Structure Analysis

  • Key features:
    • The molecule consists of three main parts:
      • A central phenol ring (benzene ring with a hydroxyl group attached)
      • A cyclohexyl ring with two hydroxyl groups and a propyl chain attached (cyclohexanol)
      • A branched alkyl chain with two methyl groups on the same carbon (dimethylheptyl)
    • The hydroxyl groups and the cyclohexyl ring suggest potential for hydrogen bonding, which can influence the molecule's interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis of CP-55,940 is not readily available in scientific literature due to potential commercial sensitivity. However, the synthesis of similar cannabinoids often involves multi-step organic reactions like alkylation, acylation, and condensation reactions [].
  • Decomposition: Detailed information on the decomposition pathways of CP-55,940 is not available in publicly accessible scientific publications. However, like most organic molecules, it is likely to decompose upon exposure to high temperatures or strong acids/bases.
  • Other relevant reactions: As a research compound, CP-55,940 may be involved in various in vitro (test tube) or in vivo (in living organisms) studies to assess its interactions with other molecules or biological systems. Specific reactions would depend on the research question.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of CP-55,940, such as melting point, boiling point, and solubility, is not widely available in open-source scientific literature. This information may be proprietary to the manufacturers or research groups that synthesize the compound.

CP-55,940 acts as a selective agonist for the cannabinoid receptor 2 (CB2) []. CB2 receptors are found primarily in immune cells and play a role in regulating inflammation and the immune response []. When CP-55,940 binds to the CB2 receptor, it triggers a cellular signaling cascade that can lead to various effects, depending on the cell type and surrounding environment [].

  • Limited information exists on the specific toxicity or hazards of CP-55,940. Due to its structural similarity to psychoactive cannabinoids, it is recommended to handle it with caution and following appropriate laboratory safety protocols for potentially hazardous materials [].

CP-55,940 is a synthetic cannabinoid, a type of chemical compound that mimics the effects of the psychoactive compound THC found in cannabis. However, unlike THC, CP-55,940 does not have the classical cannabinoid chemical structure [].

  • Cannabinoid Receptor Agonist: Research scientists utilize CP-55,940 to identify cannabinoid receptors in the brain. These receptors are responsible for mediating the psychoactive effects of THC. By studying how CP-55,940 interacts with these receptors, researchers gain insights into the cannabinoid system and its role in various physiological processes [, ].
  • Understanding THC's Mechanisms of Action: CP-55,940 serves as a research tool to investigate the mechanisms by which THC exerts its effects. By comparing the effects of CP-55,940 and THC, scientists can gain a better understanding of the specific pathways THC activates in the brain [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.1

Exact Mass

376.29775

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KFY70972J5

MeSH Pharmacological Classification

Analgesics

Other CAS

83003-12-7

Wikipedia

CP 55,940

Dates

Modify: 2023-08-15
1: Ward SJ, Dykstra LA. The role of CB1 receptors in sweet versus fat reinforcement: effect of CB1 receptor deletion, CB1 receptor antagonism (SR141716A) and CB1 receptor agonism (CP-55940). Behav Pharmacol. 2005 Sep;16(5-6):381-8. PubMed PMID: 16148442.
2: Sundram S, Copolov D, Dean B. Clozapine decreases [3H] CP 55940 binding to the cannabinoid 1 receptor in the rat nucleus accumbens. Naunyn Schmiedebergs Arch Pharmacol. 2005 May;371(5):428-33. Epub 2005 Jul 2. PubMed PMID: 15995876.
3: Norwood CS, Cornish JL, Mallet PE, McGregor IS. Pre-exposure to the cannabinoid receptor agonist CP 55940 enhances morphine behavioral sensitization and alters morphine self-administration in Lewis rats. Eur J Pharmacol. 2003 Mar 28;465(1-2):105-14. PubMed PMID: 12650839.
4: Dean B, Sundram S, Bradbury R, Scarr E, Copolov D. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use. Neuroscience. 2001;103(1):9-15. PubMed PMID: 11311783.

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